

N,N-Dimethylacetoacetamide (CAS: 2044-64-6): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N,N*-Dimethylacetoacetamide

Cat. No.: B146725

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylacetoacetamide (DMAA), with the CAS registry number 2044-64-6, is a versatile β -dicarbonyl compound widely utilized as a pivotal intermediate in organic synthesis.^{[1][2]} Its unique structure, featuring both an amide and a ketone functionality, makes it a valuable building block in the pharmaceutical and polymer industries.^{[3][4]} This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for professionals in research and development.

Chemical and Physical Properties

N,N-Dimethylacetoacetamide is a clear, colorless to pale yellow liquid.^{[3][5]} It is a polar aprotic solvent, miscible with water and many common organic solvents.^{[3][6]} The compound's physical and chemical characteristics are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2044-64-6	[6]
Molecular Formula	C ₆ H ₁₁ NO ₂	[7]
Molecular Weight	129.16 g/mol	[7]
IUPAC Name	N,N-Dimethyl-3-oxobutanamide	[6]
Appearance	Clear, colorless to yellow liquid	[5][7]
Boiling Point	105 °C (for 80% solution); ~178-182 °C (neat)	[7][8]
Density	1.067 g/mL at 25 °C (for 80% solution); ~1.02 g/cm ³	[7][8]
Refractive Index (n _{20/D})	1.447 (for 80% solution)	[8]
Solubility	Miscible with water and many organic solvents	[3][6]
pKa	12.82 ± 0.46 (Predicted)	[3]

Analytical Characterization

Accurate characterization of **N,N-Dimethylacetoacetamide** is crucial for its use in synthesis. The following tables summarize typical spectroscopic data for the compound.

Table 2.1: NMR Spectroscopic Data (Solvent: CDCl₃)

Nucleus	Chemical Shift (ppm)	Assignment	Reference(s)
¹ H NMR	~3.57	-C(=O)CH ₂ C(=O)- (Singlet)	[3]
	~3.00	-N(CH ₃) ₂ (Singlet, one methyl)	
	~2.98	-N(CH ₃) ₂ (Singlet, second methyl)	
	~2.26	CH ₃ C(=O)- (Singlet)	
¹³ C NMR	~202.0	-C(=O)CH ₃ (Ketone carbonyl)	[9]
	~168.0	-C(=O)N(CH ₃) ₂ (Amide carbonyl)	
	~52.0	-C(=O)CH ₂ C(=O)-	
	~37.5	-N(CH ₃) ₂ (one methyl)	
	~35.0	-N(CH ₃) ₂ (second methyl)	
	~30.0	CH ₃ C(=O)-	

Table 2.2: Mass Spectrometry Data (Electron Ionization)

m/z Value	Interpretation	Reference(s)
129	$[M]^+$ (Molecular Ion)	[3]
87	$[M - C_2H_2O]^+$ (Loss of ketene)	[3]
86	$[M - CH_3CO]^+$ (Loss of acetyl group)	[3]
72	$[CH_2C(=O)N(CH_3)_2]^+$	[3]
44	$[C_2H_6N]^+$ (Dimethylaminyll fragment)	[3]
43	$[CH_3CO]^+$ (Acetyl cation, often a major peak)	[3]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of **N,N-Dimethylacetoacetamide**.

Synthesis of N,N-Dimethylacetoacetamide from Diketene

The most common laboratory and industrial synthesis of **N,N-Dimethylacetoacetamide** involves the reaction of diketene with dimethylamine.[1]

Protocol:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve dimethylamine (2.0 M solution, 10.0 mmol, 2.0 eq.) in 15 mL of toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1][2]
- **Reagent Addition:** Slowly add diketene acetone adduct (0.670 mL, 5.00 mmol, 1.0 eq.) dropwise to the stirred dimethylamine solution over 5 minutes.[1][2] An exothermic reaction may be observed.
- **Initial Stirring:** Stir the reaction mixture at room temperature for 15 minutes.[1][2]

- Reflux: Heat the mixture to reflux and maintain stirring for 12 hours to ensure the reaction goes to completion.[\[1\]](#)[\[2\]](#)
- Work-up: After cooling the mixture to room temperature, remove the toluene solvent under reduced pressure using a rotary evaporator.[\[1\]](#)[\[2\]](#)
- Purification: Purify the resulting crude oil by flash chromatography on silica gel using ethyl acetate as the eluent to yield the pure N,N-dimethyl-3-oxobutanamide.[\[1\]](#)[\[2\]](#)

Knorr Pyrazole Synthesis using a β -Dicarbonyl Compound

N,N-Dimethylacetoacetamide, as a 1,3-dicarbonyl compound, can be used in the Knorr pyrazole synthesis to create substituted pyrazole heterocycles, which are important scaffolds in medicinal chemistry.[\[10\]](#)[\[11\]](#)

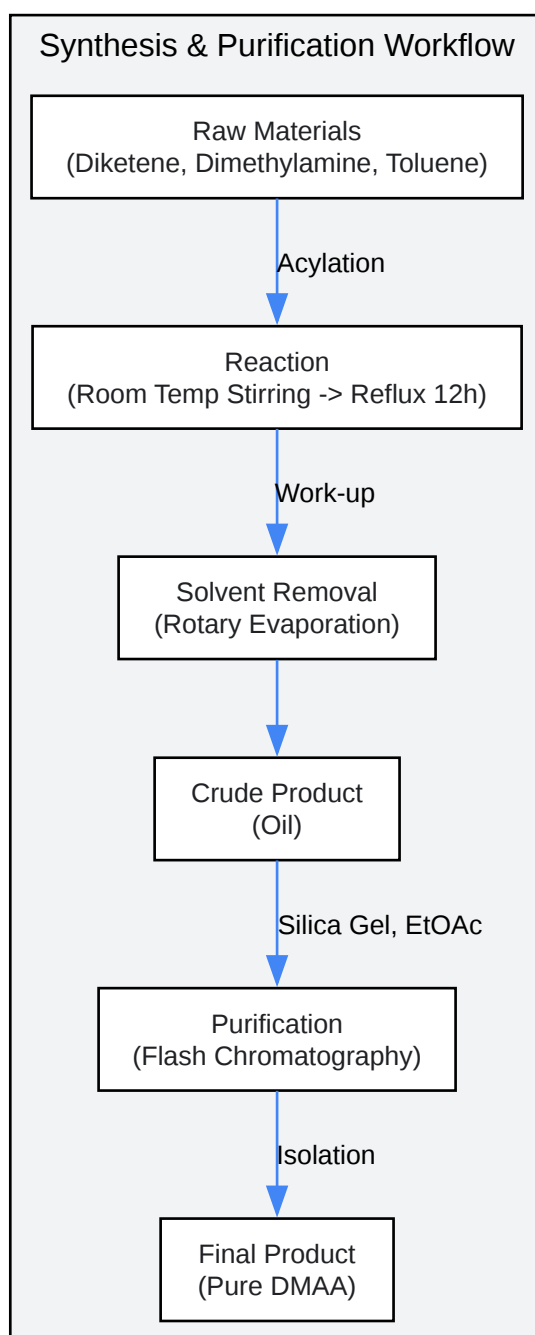
Protocol:

- Reaction Setup: In a 20-mL vial, combine the β -dicarbonyl compound (e.g., **N,N-Dimethylacetoacetamide**, 3 mmol, 1.0 eq.) and hydrazine hydrate (6 mmol, 2.0 eq.).[\[7\]](#)
- Solvent and Catalyst Addition: Add 3 mL of a suitable solvent such as 1-propanol or ethanol, followed by 3 drops of glacial acetic acid to catalyze the reaction.[\[7\]](#)
- Heating: Heat the reaction mixture on a hot plate to approximately 100°C with vigorous stirring for 1-2 hours.[\[7\]](#)
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate/70% hexane) to check for the consumption of the starting material.[\[7\]](#)
- Precipitation: Once the reaction is complete, add 10 mL of water to the hot, stirred reaction mixture to induce precipitation of the product.[\[7\]](#)
- Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while continuing to stir.[\[7\]](#)

- Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry to obtain the pyrazole product.^[7]

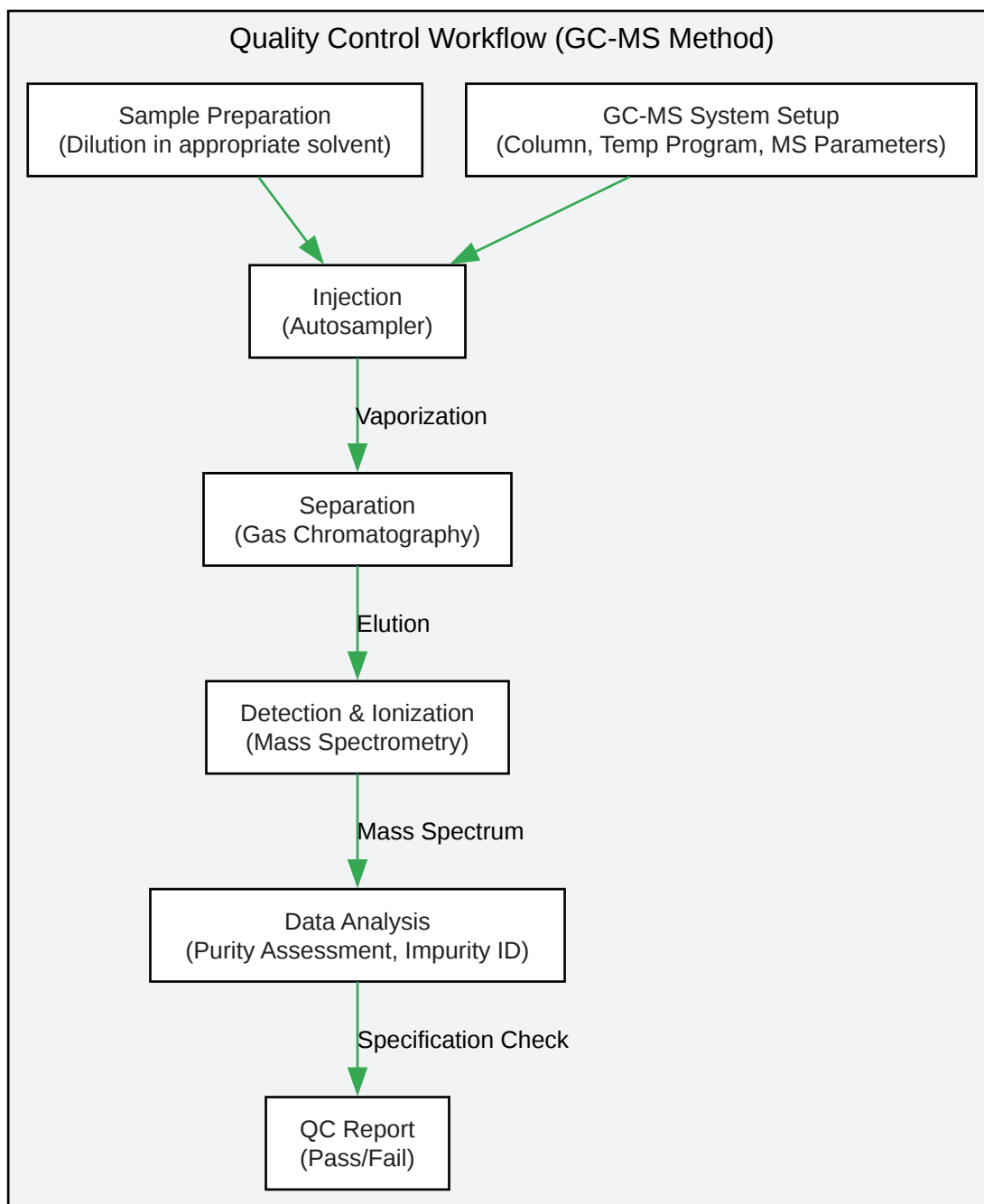
Mandatory Visualizations

The following diagrams illustrate key workflows related to **N,N-Dimethylacetoacetamide**.

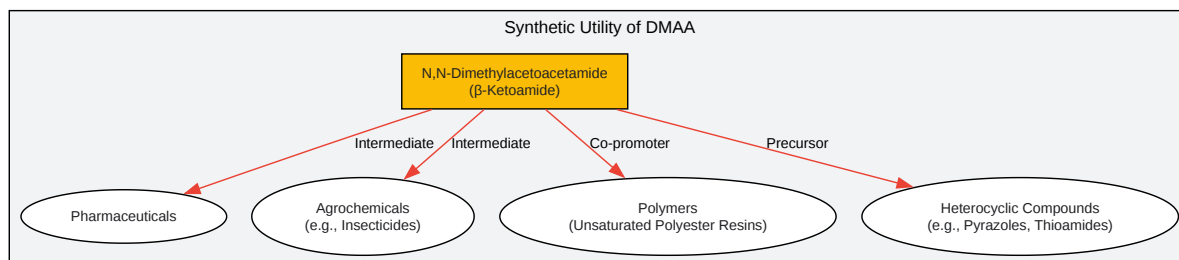


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Caption: Workflow for the synthesis and purification of **N,N-Dimethylacetoacetamide**.

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Caption: General workflow for the quality control analysis of **N,N-Dimethylacetoacetamide**.



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Caption: Key application areas derived from **N,N-Dimethylacetoacetamide**.

Safety and Handling

N,N-Dimethylacetoacetamide should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.[11] It is considered a skin and eye irritant.[9] Store the container tightly closed in a cool, dry place away from oxidizing materials.[11] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

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